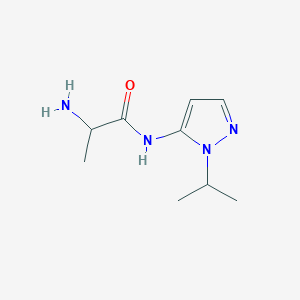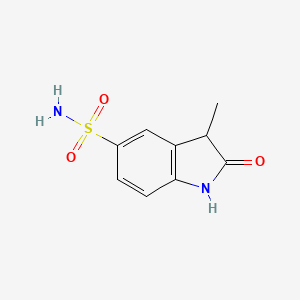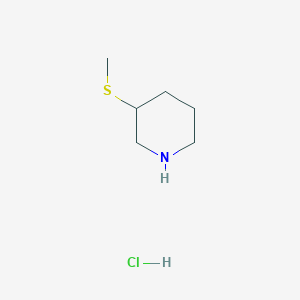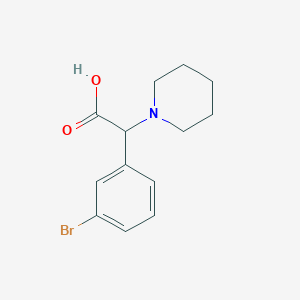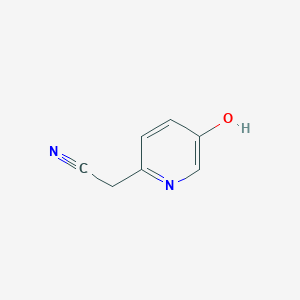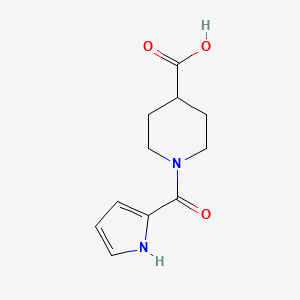
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique est un composé hétérocyclique qui combine un cycle pyrrole et un cycle pipéridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique implique généralement la condensation d’un dérivé de pyrrole avec un dérivé de pipéridine. Une méthode courante implique la réaction de l’acide 1H-pyrrole-2-carboxylique avec l’acide pipéridine-4-carboxylique en milieu acide pour former le produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à écoulement continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les catalyseurs et les solvants sont soigneusement choisis pour améliorer l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sur les cycles pyrrole ou pipéridine sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les halogénures en présence d’une base.
Principaux produits formés :
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés pyrrole ou pipéridine substitués.
Applications De Recherche Scientifique
L’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active aux propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses .
Composés similaires :
1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxamide : Structure similaire mais avec un groupe amide au lieu d’un acide carboxylique.
1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylate : Un dérivé ester avec des propriétés physicochimiques différentes.
Unicité : L’acide 1-(1H-pyrrole-2-carbonyl)pipéridine-4-carboxylique est unique en raison de sa combinaison spécifique d’un cycle pyrrole et d’un cycle pipéridine, qui confère une réactivité chimique et une activité biologique distinctes.
Comparaison Avec Des Composés Similaires
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylate: An ester derivative with different physicochemical properties.
Uniqueness: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a pyrrole and piperidine ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h1-2,5,8,12H,3-4,6-7H2,(H,15,16) |
Clé InChI |
XPJNLLOTUKQFHB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



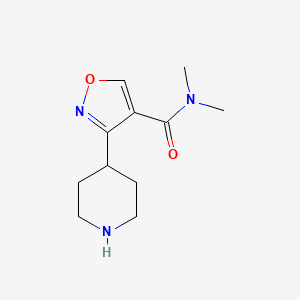
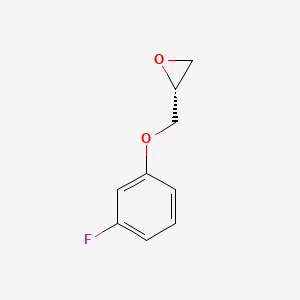
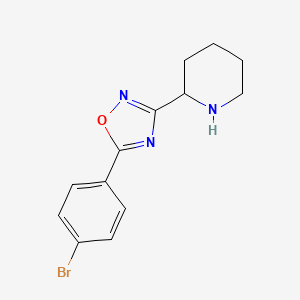

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

